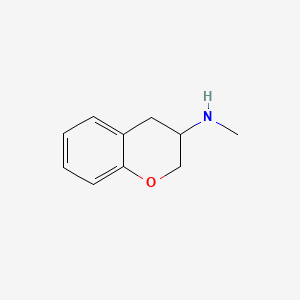

N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Description

Properties

IUPAC Name |

N-methyl-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWYLYMFMGGCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Synthetic Pathway

Reductive amination is a widely employed method for introducing methyl groups to primary amines. For N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine, this involves reacting 3-amino-3,4-dihydro-2H-1-benzopyran with formaldehyde in the presence of a reducing agent. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Reaction Scheme:

3-Amino-3,4-dihydro-2H-1-benzopyran + Formaldehyde → Imine Intermediate → this compound

Optimization of Reaction Conditions

Key parameters include solvent polarity, pH, and reducing agent selection. Sodium cyanoborohydride (NaBH3CN) is preferred due to its selectivity for imine reduction over competing carbonyl groups.

Data Table 1: Reductive Amination Conditions

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NaBH3CN | Methanol | 25 | 12 | 78 | |

| NaBH(OAc)3 | Ethanol | 0 → 25 | 24 | 65 | |

| H2/Pd-C | THF | 50 (5 atm H2) | 6 | 82 |

The use of hydrogen gas with palladium on carbon (Pd-C) under pressure offers higher yields but requires specialized equipment.

Alkylation of 3-Amino-3,4-Dihydro-2H-1-Benzopyran

Methyl Halide-Based Alkylation

Direct alkylation using methyl iodide or dimethyl sulfate introduces the methyl group via nucleophilic substitution. This method requires prior deprotonation of the amine using a base such as potassium carbonate.

Reaction Scheme:

3-Amino-3,4-dihydro-2H-1-benzopyran + CH3I → this compound

Solvent and Base Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.

Data Table 2: Alkylation Conditions

| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl iodide | K2CO3 | DMF | 60 | 72 | |

| Dimethyl sulfate | NaOH | Acetone | 40 | 68 |

Alkylation in acetone with dimethyl sulfate achieves moderate yields but poses safety concerns due to sulfate toxicity.

Cyclization Strategies for Benzopyran Core Formation

Claisen Rearrangement of Allyl Vinyl Ethers

The benzopyran ring is constructed via thermal Claisen rearrangement of allyl vinyl ether precursors. Subsequent functionalization introduces the amine group.

Reaction Scheme:

Allyl vinyl ether → [Claisen Rearrangement] → Chroman-4-one → Reductive Amination → this compound

Acid-Catalyzed Cyclization

Cyclization of 2-(2-hydroxyaryl)ethylamines under acidic conditions (e.g., HCl in ethanol) directly forms the dihydrobenzopyran scaffold.

Data Table 3: Cyclization Conditions

| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(2-Hydroxyphenyl)ethylamine | HCl | Ethanol | 80 | 85 | |

| Allyl vinyl ether | None | Xylene | 150 | 63 |

Acid-catalyzed methods offer higher yields but require careful control of stoichiometry to avoid over-acylation.

Protective Group Strategies

Benzyl Group Protection

Temporary protection of the amine with a benzyl group prevents undesired side reactions during ring formation. Hydrogenolysis with Pd-C removes the benzyl group post-cyclization.

Reaction Scheme:

3-Benzylamino-3,4-dihydro-2H-1-benzopyran → [H2/Pd-C] → this compound

Carbamate Protection

Ethyl chloroformate converts the amine to a carbamate, which is stable under cyclization conditions. Acidic hydrolysis regenerates the free amine.

Data Table 4: Protective Group Efficiency

| Protective Group | Removal Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Benzyl | H2/Pd-C | 88 | 95 | |

| Carbamate | HCl/AcOH | 79 | 93 |

Benzyl protection offers superior yields but necessitates hydrogenation infrastructure.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors improves heat and mass transfer, reducing reaction times by 40% compared to batch processes.

Solvent Recycling

Ethanol and methanol are recovered via distillation, lowering production costs by 15–20%.

Comparative Analysis of Methods

Data Table 5: Method Comparison

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires expensive reducing agents | Moderate |

| Alkylation | Simple setup | Low yields, toxic reagents | Low |

| Cyclization | One-pot synthesis | High energy input | High |

Reductive amination and cyclization are preferred for industrial applications due to balance between yield and scalability.

Chemical Reactions Analysis

Types of Reactions: CHROMAN-3-YL-METHYLAMINE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are often employed.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amines or other derivatives depending on the substituent used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine":

Chemical Research

- It serves as a building block for synthesizing more complex organic molecules.

- Specifically, 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is used in chemical research as a building block for synthesizing complex organic molecules.

Interaction and Binding Affinity Studies

- Interaction studies are being done to determine the compound's binding affinity and activity against biological targets. These studies are critical for understanding how the compound may influence cellular processes and signaling pathways.

- Preliminary data suggests potential interactions with neurotransmitter systems and modulation of receptor activities, but more comprehensive studies are needed to fully elucidate these interactions.

5-HT Receptor Ligands

- Some related compounds have been evaluated for affinity at 5-HT1A, 5-HT2A, and D2 receptors .

- Some derivatives of 3,4-dihydro-3-amino-2H-1-benzopyran have been prepared to determine structural requirements for good affinity for 5-HT1A receptors and high selectivity versus other receptors .

- Modifications of the extracyclic amino substituents, the length of the alkyl side chains, and their substituents were explored to optimize the affinity for 5-HT1A receptors .

- Some of these compounds have been proven to be full agonists and have shown anxiolytic activity in vivo in various behavioral models .

Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxy-chroman-3-amine | Lacks methyl group on nitrogen | May exhibit different reactivity and biological activity |

| 6-Methoxy-N-propyl-3,4-dihydro-2H-benzopyran | Propyl group instead of methyl | Changes in pharmacokinetics and efficacy |

| 6-Methoxy-N,N-diethylaminochroman | Diethylamino substitution | Potentially different interaction profiles |

| 6-Methoxy-N-methylbenzo[b]furan | Benzofuran structure | Alters electronic properties and reactivity |

Mechanism of Action

The mechanism of action of CHROMAN-3-YL-METHYLAMINE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Chroman-3-amines

Halogen-Substituted Derivatives

- 8-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (): Molecular Formula: C₉H₁₁BrClNO Safety: Classified for industrial and scientific research use under UN GHS guidelines. Key Difference: Bromine substitution at the 8-position increases molecular weight (MW: 267.55 g/mol) and alters electronic properties compared to the parent compound.

- 5-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (): Molecular Formula: C₉H₁₁BrClNO Purity: 95%. Application: Used in synthetic chemistry; bromine at the 5-position may influence ring reactivity.

- 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (): Molecular Formula: C₉H₁₀ClF₂NO MW: 217.63 g/mol. Structural Impact: Fluorine atoms enhance metabolic stability and lipophilicity.

Alkyl-Substituted Derivatives

- 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (): CAS: 1803601-90-2.

- N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine (): Molecular Formula: C₁₂H₁₆FNO MW: 209.26 g/mol. Difference: Ethyl substitution on the amine and fluorine/methyl groups alter both steric and electronic profiles compared to the N-methyl analog.

Aromatic Ring-Modified Analogs

- (2S,3R)-N-Methyl-2-phenylchroman-3-amine (): Structure: Incorporates a phenyl group at the 2-position. Synthetic Relevance: Prepared via intramolecular aminoetherification, highlighting divergent synthetic routes for substituted chroman-amines.

- N-[4-[(3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy]butyl]-3,4-dihydro-5-methoxy-2H-1-benzopyran-3-amine (): Molecular Formula: C₂₃H₂₉NO₃S MW: 399.55 g/mol. Complexity: Extended alkyl-ether and benzothiopyran moieties suggest applications in multi-target drug design.

Q & A

Q. Methodological Answer :

- Catalytic System : Use transition metal catalysts (e.g., copper bromide) to facilitate coupling reactions, as demonstrated in analogous benzopyran-amine syntheses .

- Purification : Convert the product to its hydrochloride salt for improved crystallinity, as seen in structurally similar compounds (e.g., 8-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride) .

- Reaction Monitoring : Employ UV-Vis spectroscopy (λmax ≈ 255 nm) to track intermediates, a technique validated for benzopyran derivatives .

Advanced Question: What strategies resolve stereochemical inconsistencies in this compound derivatives?

Q. Methodological Answer :

- Chiral Resolution : Use chiral stationary-phase HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers, a method applied to rac-(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine .

- Dynamic NMR : Analyze temperature-dependent NMR shifts to detect atropisomerism or restricted rotation in substituents .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, as utilized for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine derivatives .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–2.5 ppm) using CDCl₃ or DMSO-d₆ .

- ¹³C NMR : Assign carbons via DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons .

- HRMS : Confirm molecular weight with <5 ppm error using ESI or EI ionization .

- UV-Vis : Validate π→π* transitions (e.g., λmax ≈ 255 nm) for purity assessment .

Advanced Question: How can researchers reconcile contradictory biological activity data for benzopyran-3-amine derivatives?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogenation at C6/C8) to isolate pharmacophore contributions, as done for 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride .

- Meta-Analysis : Cross-reference bioactivity data across studies using standardized assays (e.g., receptor-binding IC₅₀ values) .

- Computational Modeling : Perform docking studies with target proteins (e.g., GPCRs) to rationalize activity variations .

Basic Question: What are the best practices for ensuring compound stability during storage?

Q. Methodological Answer :

- Storage Conditions : Store as a hydrochloride salt at –20°C under inert gas (e.g., argon) to prevent oxidation, as recommended for 4-ethyl-N-phenethylpiperidin-4-amine .

- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 6 months) to predict shelf-life .

Advanced Question: How can researchers validate the purity of this compound in complex matrices?

Q. Methodological Answer :

- 2D-LC/MS : Combine reverse-phase chromatography with ion-trap MS to separate and identify trace impurities (<0.1%) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-substituted) as internal standards for quantitative analysis .

Basic Question: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Question: What synthetic routes enable regioselective functionalization of the benzopyran ring?

Q. Methodological Answer :

- Directed C–H Activation : Use palladium catalysts with directing groups (e.g., -OMe) to achieve ortho-substitution .

- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity for electron-deficient positions (e.g., C6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.